Tetramethylrhodamine-5 C2 maleimide
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Overview
Description
Tetramethylrhodamine-5 C2 maleimide is a thiol-reactive dye that forms photostable, pH-insensitive, red-orange fluorescent conjugates . This compound is widely used in various scientific fields due to its unique properties, including its ability to react with thiol groups in proteins, peptides, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine-5 C2 maleimide is synthesized through a series of chemical reactions involving the introduction of maleimide groups to tetramethylrhodamine. The process typically involves the following steps:
Synthesis of Tetramethylrhodamine: This involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Introduction of Maleimide Group: The maleimide group is introduced through a reaction with maleic anhydride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Tetramethylrhodamine-5 C2 maleimide primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly specific and efficient, making it ideal for labeling proteins and peptides .
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing compounds such as cysteine residues in proteins.
Major Products: The major products of these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine-5 C2 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays and therapeutic research to study disease mechanisms and drug interactions.
Mechanism of Action
The primary mechanism of action of tetramethylrhodamine-5 C2 maleimide involves its reaction with thiol groups in biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the formation of a fluorescent conjugate. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .
Comparison with Similar Compounds
Tetramethylrhodamine-5 C2 maleimide is often compared with other thiol-reactive dyes such as:
Tetramethylrhodamine-5-maleimide: Similar in structure but lacks the C2 linker, which can affect its reactivity and fluorescence properties.
5 (6)-Carboxytetramethylrhodamine N-succinimidyl ester: Another thiol-reactive dye with different spectral properties and reactivity.
Fluorescein maleimide: A different class of thiol-reactive dye with distinct fluorescence characteristics.
This compound is unique due to its combination of high photostability, pH insensitivity, and strong fluorescence, making it a preferred choice for many applications .
Properties
Molecular Formula |
C31H28N4O6 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)21-8-5-18(15-24(21)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |
InChI Key |
HYACBXLPESBYIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |
Origin of Product |
United States |
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